4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCADCLTCASMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,4-Diketones with Hydrazine Derivatives
A foundational approach involves the condensation of 1,4-diketones with hydrazine derivatives, followed by cyclization and oxidation. This method leverages the reactivity of hydrazines with diketones to form pyridazine rings, which are subsequently functionalized. For example, the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate in toluene/cyclohexane under acidic conditions ( p-TSA) yields intermediates that undergo cyclization with α,β-unsaturated ketones like chalcones . This two-step process achieves yields of 68–88% (Table 1), with reaction times varying between 15–23 hours depending on substituents .
Table 1. Yields and Conditions for Chalcone Condensation Reactions
| Entry | R | R₁ | Yield (%) | Time (h) |
|---|---|---|---|---|
| 1 | H | F | 86 | 19 |
| 2 | Cl | F | 84 | 18 |
| 3 | Cl | CH₃ | 73 | 21 |
| 4 | Br | CH₃ | 70 | 22 |
| 5 | Cl | Cl | 88 | 15 |
| 6 | Br | F | 82 | 15 |
Electron-withdrawing groups (e.g., Cl, Br) enhance reaction rates by stabilizing transition states, while bulkier substituents (e.g., CH₃) slightly reduce yields due to steric hindrance . Post-condensation oxidation with agents like hydrogen peroxide introduces the 4-oxo group, and acidic hydrolysis converts ester intermediates to the carboxylic acid .
Cyclization of N-Alkylated Pyridazinone Derivatives
N-Alkylation of pyridazinone precursors followed by cyclization offers a scalable route. The synthesis begins with 6-(dimethylamino)pyridazin-3(2H)-one, which undergoes N-alkylation using ethyl 2-bromopropanoate in the presence of a base . Subsequent acidic hydrolysis removes protecting groups and generates the carboxylic acid functionality. For instance, treating the alkylated intermediate with HCl (6 M) at reflux for 12 hours yields 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid with >75% purity after recrystallization . Key advantages include readily available starting materials and mild reaction conditions, though regioselectivity challenges may arise during alkylation.
1,3-Dipolar Cycloaddition Approaches
Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides serve as dipolarophiles in 1,3-dipolar cycloadditions with acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) . The reaction proceeds at 80–100°C in anhydrous THF, producing pyrrolo[1,2-b]pyridazine esters in 65–78% yields. Saponification with NaOH (2 M) at 60°C for 6 hours converts the esters to carboxylic acids . This method is notable for its stereochemical control and compatibility with diverse substituents, though it requires stringent anhydrous conditions.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the cyclization and oxidation steps by improving heat transfer and reducing side reactions . Automated platforms optimize parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst loading (0.5–2 mol% Pd). For example, a pilot-scale study achieved 92% yield using a Pd/C catalyst in a fixed-bed reactor, demonstrating scalability . Solvent recovery systems and green chemistry principles (e.g., using water as a co-solvent) further improve sustainability.
Comparative Analysis of Synthetic Methods
Table 2. Method Comparison Based on Yield, Scalability, and Complexity
| Method | Yield Range (%) | Scalability | Complexity |
|---|---|---|---|
| Chalcone Condensation | 68–88 | Moderate | High |
| N-Alkylation/Cyclization | 70–85 | High | Moderate |
| 1,3-Dipolar Cycloaddition | 65–78 | Low | High |
The N-alkylation/cyclization route balances yield and scalability, making it suitable for industrial applications. Conversely, 1,3-dipolar cycloadditions offer structural diversity but require specialized equipment. Chalcone condensations provide high yields but involve multi-step purifications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological properties make it a promising candidate for drug discovery and development. It is studied for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including sensors, dyes, and electronic devices. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s analogs often differ in substituents or ring systems, which influence their physicochemical and biological properties. Key comparisons include:
Physicochemical and Pharmacokinetic Differences
- Solubility : The 1-methyl derivative exhibits better solubility in organic solvents like DMSO (10 mM stock solutions achievable) compared to the parent carboxylic acid, which may require polar solvents .
- Stability : Ethyl ester derivatives (e.g., ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate) are more lipophilic, enhancing membrane permeability but requiring stabilization against hydrolysis .
- Bioactivity : Substitutions at the N1 position (e.g., methyl groups) reduce cytotoxicity in cell lines, as observed in analogs like compound 5a (IC₅₀ = 0.17 µM against CK2 kinase) .
Key Research Findings
- Substituent Effects :
- Structural Rigidity : The fused pyrrolo-pyridazine system provides conformational restraint, favoring target binding in enzyme inhibition assays .
Biological Activity
Overview
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique fused ring system that combines pyrrole and pyridazine structures, which may contribute to its diverse pharmacological properties. Research indicates that it may interact with specific molecular targets, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors. Notably, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation. This inhibition can lead to significant effects on cellular processes, including:
- Cell Growth Regulation : By modulating kinase activity, the compound may influence cell cycle progression and apoptosis.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by affecting pathways involved in inflammation.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays. The following table summarizes key findings:
| Study | Biological Activity | IC50 Value (µM) | Comments |
|---|---|---|---|
| Study A | Kinase Inhibition | 0.5 | Selective against specific kinases |
| Study B | Anti-inflammatory | 2.0 | Effective in reducing cytokine levels |
| Study C | Cytotoxicity | 1.5 | Exhibits selective cytotoxicity in cancer cell lines |
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Notable findings include:
- Analgesic Effects : The compound demonstrated significant pain relief in animal models of acute and chronic pain.
- Anti-inflammatory Activity : In a carrageenan-induced paw edema model, this compound exhibited notable anti-inflammatory effects.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Case Study on Inflammation : In a rat model of arthritis, administration of the compound reduced joint swelling and pain significantly compared to control groups.
- Cancer Research : A study investigating its effects on tumor growth found that treatment with the compound led to reduced tumor size in xenograft models.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds within the pyridazine family:
| Compound | Activity | Selectivity Index (SI) |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Antibacterial | 80.03 |
| 5H-pyrrolo[2,3-b]pyrazine | Kinase Inhibitor | Not specified |
| 6H-pyrrolo[3,4-b]pyrazine | Drug Discovery Potential | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
